molecular formula C3HBrN2O2S B146120 2-Bromo-5-nitrothiazole CAS No. 3034-48-8

2-Bromo-5-nitrothiazole

Cat. No. B146120
CAS RN: 3034-48-8
M. Wt: 209.02 g/mol
InChI Key: ANIJFZVZXZQFDH-UHFFFAOYSA-N
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Description

Quantum Chemical Calculations and Vibrational Studies of 2-Bromo-5-nitrothiazole

The molecular structure and vibrational properties of 2-bromo-5-nitrothiazole (BNT) have been extensively studied through experimental and theoretical methods. Quantum chemical calculations using both Hartree-Fock (HF) and Density Functional Theory (DFT) with a B3LYP gradient and a 6-311++G(d,p) basis set have provided insights into the optimized geometry of BNT. The vibrational data obtained from FTIR and FT-Raman spectroscopy were compared with theoretical wavenumbers, leading to a complete vibrational assignment for the compound. Additionally, thermodynamic properties such as entropy, heat capacity, and zero-point energy were calculated, offering a deeper understanding of the molecule's behavior under various conditions. The HOMO-LUMO energy gap was determined, which is crucial for understanding the electronic properties and reactivity of BNT. The intramolecular interactions were analyzed using Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) analysis, providing details on the electron distribution within the molecule. Furthermore, non-linear optical properties, such as the electric dipole moment and first hyperpolarizability, were computed, indicating potential applications in materials science .

Electrophilic Substitution in Benzisothiazoles

The chemical reactivity of benzisothiazoles, which are structurally related to 2-bromo-5-nitrothiazole, has been investigated, particularly focusing on electrophilic substitution reactions. Bromination of 2,1-benzisothiazole under specific conditions yields a mixture of brominated isomers, including 5- and 7-bromo-2,1-benzisothiazole, as well as a dibromo derivative. Similarly, nitration of 2,1-benzisothiazole primarily produces 5-nitro-2,1-benzisothiazole along with smaller amounts of other nitro-isomers. The presence of substituents in the benzenoid ring significantly influences the direction of these electrophilic substitution reactions, suggesting that the electronic effects of substituents play a decisive role in determining the outcome of such reactions .

Chemical Reactions Analysis: Amination of 5-Bromo-2-nitrothiazole

The reactivity of 2-bromo-5-nitrothiazole with secondary aliphatic amines has been studied, revealing unexpected rearrangement products. While the expected 2-amino products were obtained from nucleophilic displacement of bromine, the isomeric 5-bromo-2-nitrothiazole also underwent a thermal isomerization to the more reactive 2-bromo-5-nitro isomer. This isomerization competes with the direct nucleophilic displacement, especially with weaker amine nucleophiles, leading to a mixture of amino products and rearrangement products. The identity of these products was confirmed through alternative synthesis and X-ray crystallography of a derivative. This study highlights the complex reaction pathways that can occur in the chemistry of nitrothiazoles and the influence of substituent positioning on reactivity .

Photometric Determination of 2-Amino-5-nitrothiazole

The determination of 2-amino-5-nitrothiazole, a compound related to 2-bromo-5-nitrothiazole, is of interest due to its use in veterinary medicine. A method for its determination in aqueous solutions and blood has been developed, based on the diazotization of aminothiazoles in sulfuric acid, followed by coupling with N-naphthylethylenediamine. This method is applicable to various derivatives of aminonitrothiazole after hydrolysis and can be used to analyze blood samples after an appropriate deproteinization procedure. The development of such analytical methods is crucial for the quality control and pharmacokinetic studies of thiazole derivatives .

Nitro-Methyl Redox Coupling Approach to Hetarylbenzothiazoles

A novel synthetic approach to hetarylbenzothiazoles, which are structurally related to 2-bromo-5-nitrothiazole, has been developed. This method involves a redox nitro-methyl reaction starting from 2-halonitroarene, methylhetarene, and elemental sulfur under mild conditions. The process is atom-economic and does not require additional oxidizing or reducing agents. This efficient approach to carbon-nitrogen bond formation could potentially be applied to the synthesis of various thiazole derivatives, including those with nitro and bromo substituents .

Scientific Research Applications

Chemical Reactions and Rearrangements

2-Bromo-5-nitrothiazole has been studied for its chemical reactions and rearrangements. For instance, its reactions with secondary aliphatic amines lead to expected 2-amino products, but with isomeric 5-bromo-2-nitrothiazole, the reactions yield a mix of expected 5-amino products and rearranged 2-aminated 5-nitrothiazole products. This behavior suggests a thermal isomerization of 5-bromo-2-nitrothiazole to a more reactive 2-bromo-5-nitro isomer (Lee, Palmer, Boyd, & Denny, 1996).

Inhibition of Bacterial Growth

Research has shown that 2-Bromo-5-nitrothiazole and its variants can inhibit the growth of Clostridium botulinum, a pathogenic bacterium. Substituting an amino group in the 2-position of thiazole significantly enhances its inhibitory effect (Dymicky, Huhtanen, & Wasserman, 1977).

Quantum Chemical Studies

Quantum chemical calculations, vibrational studies, and analyses like HOMO-LUMO energy gap and NBO/NLMO analysis have been conducted on 2-Bromo-5-nitrothiazole. These studies are crucial for understanding the molecular properties and potential applications in various fields (Gobinath & Xavier, 2013).

ESR/ENDOR Single-Crystal Study

2-Bromo-5-nitrothiazole has been analyzed using Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) in a single-crystal study. This provides insights into the electronic structure and properties of the radical forms of this compound (Reddy et al., 1988).

Synthesis and Pharmacological Evaluation

While focusing on pharmacological aspects, studies have explored the synthesis and evaluation of derivatives of 2-amino-5-nitrothiazole for various inhibitory properties. This research contributes to understanding the compound's potential in pharmacology and medicinal chemistry (Tripathi et al., 2017).

Safety And Hazards

2-Bromo-5-nitrothiazole is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-5-nitro-1,3-thiazole
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InChI

InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJFZVZXZQFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062804
Record name Thiazole, 2-bromo-5-nitro-
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Molecular Weight

209.02 g/mol
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Product Name

2-Bromo-5-nitrothiazole

CAS RN

3034-48-8
Record name 2-Bromo-5-nitrothiazole
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Record name Thiazole, 2-bromo-5-nitro-
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Record name 2-Bromo-5-nitrothiazole
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Record name Thiazole, 2-bromo-5-nitro-
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Record name 2-bromo-5-nitro-1,3-thiazole
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Synthesis routes and methods I

Procedure details

The starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, a white solid, MP 155°-157° C.
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Synthesis routes and methods II

Procedure details

To 72.5 g of 2-amino-5-nitrothiazole in 300 mL of 48% hydrobromic acid and 200 mL of water stirred and cooled to about -10° C. was slowly added, in portions, 51.8 g of sodium nitrite dissolved in 80 mL of water from one addition funnel and 250 mL of n-amyl alcohol from a second addition funnel. The addition of both solutions required about 3 hours. The cooling bath was removed and the mixture allowed to warm to about 15° C. overnight and then stirred at room temperature for 2 hours. The solid was collected by vacuum filtration and steam distilled to give 67 g of crude product. The crude product was recrystallized from hot ethanol to give 61 g (60% yield) of the 2-bromo-5-nitrothiazole as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
E Gobinath, RJ Xavier - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… Literature survey reveals that to the best of our knowledge, no ab initio DFT frequency calculations of the title compound 2-bromo-5-nitrothiazole (BNT) have been reported so far. The …
Number of citations: 15 www.sciencedirect.com
S Kaluva, VL Karri, A Chaudhari… - Journal of Molecular …, 2022 - Springer
… due to their large array of applications due to the paucity of literature regarding the spectroscopy and characterization of nitrothiazole and its compounds like 2-Bromo-5-nitrothiazole …
Number of citations: 4 link.springer.com
DW Henry - Journal of Medicinal Chemistry, 1969 - ACS Publications
… Treatment of 2-bromo-5-nitrothiazole with CuCN provided 5-nitrothiazole-2-carbonitrile, a key intermediate for subsequent conversion to other derivatives of 5-nitrothiazole-2-carboxylic …
Number of citations: 18 pubs.acs.org
PJ Islip, MD Closier, JE Weale - Journal of Medicinal Chemistry, 1973 - ACS Publications
… The compounds described in the present work were derived from 3-[(5-nitro-2-thiazolyl)amino]propionitrile (1), which was prepared by treatment of 2bromo-5-nitrothiazole with 3-…
Number of citations: 10 pubs.acs.org
G Asato - The Journal of Organic Chemistry, 1968 - ACS Publications
… and 2 were compared with those of thiazole, 2-methylthiazole, and 2-bromo-5nitrothiazole. The spectrum of thiazole in cyclohexane (TMS as the internal reference) is reported10 to …
Number of citations: 16 pubs.acs.org
M D'Auria, C Distefano, F D'Onofrio… - Journal of the …, 2000 - pubs.rsc.org
… The irradiation of 2-bromo-5-nitrothiazole in the presence of benzene or indene gave the corresponding 2-bromo-5-arylthiazole. This behaviour can be explained by considering that …
Number of citations: 11 pubs.rsc.org
S Dichakjian, ME Farago - Inorganica chimica acta, 1985 - Elsevier
… The chemical shift difference in 2-bromo-5nitrothiazole is not included in Table III because the spectrum of the latter could not be recorded in DMSO and comparison of the shifts in two …
Number of citations: 13 www.sciencedirect.com
M Avramoff, S Adler, A Foner - Journal of Medicinal Chemistry, 1967 - ACS Publications
… obtained from piperazine hydrate and 2-bromo-5-nitrothiazole.This method has been described1213 for the preparation of l-acyl-4(5-nitro-2-thiazolyl)piperazines. Attempts to replace …
Number of citations: 7 pubs.acs.org
LM Werbel, JR Battaglia - Journal of Medicinal Chemistry, 1971 - ACS Publications
… and 2-bromo-5-nitrothiazole in EtOH. It was found that 2-hydrazino-5-nitrothiazolecould be pre- pared directly by addition of hydrazine to a soln of 2bromo-5-nitrothiazole in THF at room …
Number of citations: 37 pubs.acs.org
HH Lee, BD Palmer, M Boyd… - Journal of heterocyclic …, 1996 - Wiley Online Library
… While reaction of 2-bromo-5-nitrothiazole (2) with weakly basic secondary aliphatic amines gives the expected 2-amino products from nucleophilic displacement of the bromine, reaction …
Number of citations: 5 onlinelibrary.wiley.com

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